2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
Description
2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a multifunctional pyridine derivative featuring a bromine atom at position 2, a fluorine atom at position 6, a trimethylsilyl (TMS) group at position 5, and a carboxylic acid group at position 3. This compound’s structural complexity confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine and fluorine substituents enhance electrophilicity and metabolic stability, while the TMS group increases lipophilicity, influencing solubility and reactivity .
Properties
IUPAC Name |
2-bromo-6-fluoro-5-trimethylsilylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMYBDIDZUTGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The bromo substituent enables palladium-catalyzed coupling with boronic acids. For example:
-
Reaction :
-
Conditions :
-
Example :
Coupling with aryl boronic acids to form biaryl derivatives (e.g., biphenyl analogs) .
Hiyama Coupling
The TMS group participates in silicon-based cross-couplings under fluoride activation:
-
Reaction :
-
Conditions :
-
Example :
Formation of fluorinated biphenyls via coupling with aryl halides .
Esterification
The carboxylic acid can be converted to esters using methanol and thionyl chloride (SOCl):
Amidation
Reaction with amines (e.g., ethylenediamine) forms amides:
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine and carboxylic acid groups activate the pyridine ring for SNAr at the bromo position:
Decarboxylation
Under acidic or thermal conditions, the carboxylic acid undergoes decarboxylation:
Steric and Electronic Effects
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The TMS group increases steric hindrance, reducing reactivity at the 5-position but stabilizing intermediates in coupling reactions .
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The fluorine atom directs electrophiles to the 4-position via its -I effect .
Comparative Reaction Data
Challenges and Limitations
Scientific Research Applications
Synthetic Applications
1. Synthesis of Pharmaceutical Intermediates
2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for selective functionalization, making it valuable in the development of novel drugs.
| Application | Description |
|---|---|
| Antimicrobial Agents | Utilized in the synthesis of pyridine derivatives with enhanced antimicrobial properties. |
| Anticancer Compounds | Acts as a precursor for compounds targeting cancer cell pathways, demonstrating potential in cancer therapy. |
Case Study: Antimicrobial Activity
A study demonstrated the synthesis of a series of pyridine derivatives from this compound, which exhibited significant antimicrobial activity against various bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentrations (MIC), showing promising results that warrant further investigation into their mechanisms of action.
Medicinal Chemistry
2. Development of Targeted Therapies
The compound's ability to modify biological targets makes it suitable for developing targeted therapies in oncology and infectious diseases. Its trimethylsilyl group enhances lipophilicity, improving bioavailability.
| Therapeutic Area | Potential Uses |
|---|---|
| Oncology | Targeting specific tumor markers to deliver cytotoxic agents selectively to cancer cells. |
| Infectious Diseases | Modifying existing antibiotics to overcome resistance mechanisms in pathogens. |
Analytical Applications
3. Analytical Chemistry
In analytical chemistry, this compound is used as a derivatizing agent for the analysis of amines and alcohols by gas chromatography-mass spectrometry (GC-MS). The trimethylsilyl group enhances volatility and stability, facilitating the detection of otherwise non-volatile compounds.
| Method | Application |
|---|---|
| GC-MS Derivatization | Improves sensitivity and resolution in the analysis of complex mixtures. |
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and the trimethylsilyl group can enhance its binding affinity and selectivity for certain molecular targets .
Comparison with Similar Compounds
Electronic Effects
- Fluorine vs. Methoxy : The fluorine atom in the target compound increases electronegativity and metabolic stability compared to the methoxy group in 5-bromo-6-methoxypyridine-3-carboxylic acid .
- TMS Group : The TMS group in the target compound enhances lipophilicity and steric bulk, contrasting with the ethynyl-TMS group in 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine, which facilitates cross-coupling reactions .
Pharmacological Potential
- The carboxylic acid group at position 3 in the target compound and 5-bromo-6-methoxypyridine-3-carboxylic acid enables salt formation for improved bioavailability, a feature absent in TMS-ethynyl derivatives .
Research Findings and Trends
- Synthetic Challenges : The steric hindrance from the TMS group in the target compound complicates nucleophilic substitution at position 2, necessitating optimized conditions (e.g., palladium catalysis) .
- Comparative Stability : Fluorine’s inductive effect stabilizes the pyridine ring against oxidative degradation compared to methoxy or methyl substituents .
- Emerging Applications: Derivatives with TMS groups (e.g., compound 10) are increasingly used in silicon-based nanomaterials, while bromo-fluoro analogs are explored as kinase inhibitors .
Biological Activity
2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid (CAS No. 2089277) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C9H11BrFNO2Si
- Molecular Weight : 292.18 g/mol
- Boiling Point : Not available
- Solubility : Soluble in organic solvents like methanol and toluene
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its interaction with biological targets and its pharmacological potential.
Antiviral Activity
Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit antiviral properties. For instance, compounds that contain halogen substitutions have shown enhanced activity against viral targets, suggesting a structure-activity relationship (SAR) that favors such modifications .
Case Studies and Research Findings
-
Inhibition of Kinases :
- A study focusing on kinase inhibitors highlighted that pyridine derivatives can effectively inhibit certain kinases involved in cancer progression. While specific data for this compound is limited, the structural similarities to known inhibitors suggest potential efficacy against kinases like CDK1 and PKMYT1 .
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Antiproliferative Effects :
- Research into related compounds has demonstrated antiproliferative effects in various cancer cell lines. For example, compounds with similar pyridine structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating a promising avenue for further investigation into this compound .
Data Table: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structure of 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid?
- Answer : Use a combination of /-NMR to identify substituent positions (e.g., fluorine and bromine coupling patterns) and verify the trimethylsilyl group (characteristic singlet at ~0.3 ppm in -NMR). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy detects the carboxylic acid O-H stretch (~2500–3000 cm). X-ray crystallography may resolve ambiguities in substitution patterns .
Q. How should researchers purify this compound to achieve >95% HPLC purity?
- Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient is effective due to the compound’s mixed polarity (carboxylic acid vs. hydrophobic trimethylsilyl group). Alternatively, silica gel chromatography with ethyl acetate/hexane (adjusted for ) can be used, but pre-purification via acid-base extraction (using NaHCO to isolate the carboxylic acid) is recommended .
Q. What storage conditions prevent degradation of this compound?
- Answer : Store under inert gas (argon) at −20°C in amber vials to minimize hydrolysis of the trimethylsilyl group and decarboxylation. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives of this compound in cross-coupling reactions?
- Answer : Optimize Suzuki-Miyaura couplings using Pd(PPh) or XPhos Pd G3 as catalysts, with KCO in THF/water (3:1) at 80°C. The bromine at C2 is more reactive than fluorine, enabling selective coupling. Pre-activation of the boronic acid partner (e.g., pinacol ester) may enhance efficiency .
Q. What mechanistic insights explain the stability of the trimethylsilyl group under acidic conditions?
- Answer : The trimethylsilyl group is hydrolyzed under strongly acidic (e.g., HCl/MeOH) or fluoride-mediated conditions (e.g., TBAF). Steric shielding by the pyridine ring and electron-withdrawing substituents (Br, F) slows hydrolysis compared to aliphatic silyl ethers. Computational studies (DFT) can model charge distribution and predict stability .
Q. How do researchers resolve contradictory data between NMR and mass spectrometry for derivatives?
- Answer : Confirm isotopic patterns in MS (e.g., / ratio) to validate bromine presence. For NMR discrepancies (e.g., unexpected splitting), variable-temperature NMR or 2D experiments (COSY, HSQC) can clarify dynamic effects like hindered rotation. Cross-validate with alternative techniques like XPS or elemental analysis .
Q. What strategies mitigate steric hindrance during nucleophilic substitution at C5?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
